![molecular formula C18H19N5O2 B2587313 (1-(Azetidin-1-il)-3-(4-ciclopropil-1H-1,2,3-triazol-1-il)) (6-metoxi-1H-indol-2-il)metanona CAS No. 2097864-51-0](/img/structure/B2587313.png)
(1-(Azetidin-1-il)-3-(4-ciclopropil-1H-1,2,3-triazol-1-il)) (6-metoxi-1H-indol-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of the Compound
The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step reactions that include the formation of the triazole ring and the azetidine moiety. The process often utilizes click chemistry techniques for efficient coupling reactions:
General Synthetic Route:
- Formation of Triazole: A cyclopropyl-substituted azide is reacted with an alkyne to form the triazole ring via a copper-catalyzed azide–alkyne cycloaddition.
- Azetidine Formation: The triazole intermediate is then reacted with suitable amines to form the azetidine structure.
- Final Coupling: The indole derivative is coupled with the azetidine using appropriate coupling agents to yield the final product.
Antimicrobial Activity
Research has indicated that compounds containing triazole and indole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
Bacterial Strain | Activity (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF7 (Breast Cancer) | 7.5 |
A549 (Lung Cancer) | 6.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Study on Antibacterial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their antibacterial efficacy using agar diffusion methods. The results demonstrated that modifications to the cyclopropyl group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values as low as 4 µg/mL .
Evaluation of Anticancer Activity
Another study focused on assessing the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death in cancer cells .
Mecanismo De Acción
Target of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone, also known as 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-6-methoxy-1H-indole, primarily targets the Von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia, which is a condition where the body or a region of the body is deprived of adequate oxygen supply .
Mode of Action
The compound interacts with the VHL protein, inhibiting its function . This inhibition disrupts the normal cellular response to hypoxia, leading to various downstream effects .
Biochemical Pathways
The inhibition of the VHL protein by the compound affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL promotes the degradation of HIF. When VHL is inhibited, HIF is stabilized and can induce the expression of various genes that promote adaptation to hypoxic conditions .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced wound healing, reduced scarring, and enhanced angiogenesis or arteriogenesis . Additionally, the compound has potential therapeutic applications for the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .
Actividad Biológica
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure combining a triazole ring and an indole moiety, which are known for their diverse biological activities. The molecular formula is C17H19N5O with a molecular weight of 313.36 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives containing triazole and indole structures exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study involving structurally related triazole derivatives demonstrated that they could induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase. This was attributed to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .
Antimicrobial Activity
The presence of the triazole ring is often associated with antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against a range of bacterial strains.
Case Study:
In vitro testing revealed that triazole-containing compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve interference with bacterial cell wall synthesis .
The proposed mechanisms through which (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : By triggering apoptotic pathways, it can effectively reduce tumor growth.
- Disruption of Microbial Metabolism : Its antimicrobial effects may stem from disrupting metabolic processes essential for bacterial survival.
Table 1: Summary of Biological Activities
Activity Type | Model System | Effect | Reference |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | Induces apoptosis | |
Antimicrobial | E. coli, S. aureus | Inhibits growth | |
Enzyme Inhibition | CDK Enzymes | Prevents phosphorylation |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
Absorption and Distribution
The compound's lipophilicity suggests good absorption characteristics; however, specific studies on its bioavailability are required.
Metabolism
Preliminary data indicate that metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.
Excretion
Further research is needed to elucidate the excretion pathways and half-life of the compound in vivo.
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-14-5-4-12-6-16(19-15(12)7-14)18(24)22-8-13(9-22)23-10-17(20-21-23)11-2-3-11/h4-7,10-11,13,19H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWSQMNVHWBAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.